3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide
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Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide is a unique organic compound Its structure features a pyrimidinyl ring substituted with dimethyl, methylsulfanyl groups, and an N-methoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide typically involves multi-step organic synthesis. The reaction begins with a pyrimidine derivative, which undergoes alkylation to introduce dimethyl and methylsulfanyl groups. Subsequent amidation with N-methoxypropanamide completes the synthesis.
Industrial Production Methods
On an industrial scale, optimizing yield and purity is crucial. The process may involve enhanced catalytic methods, precise temperature control, and solvent selection to maintain the integrity of the compound while ensuring scalable production.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution and reduction reactions.
Common Reagents and Conditions
Common reagents include strong nucleophiles for substitution and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution reactions typically introduce new functional groups, while reduction reactions may lead to simpler derivatives with potential new applications.
Scientific Research Applications
This compound finds utility across various fields:
Chemistry: : As an intermediate in organic synthesis, contributing to the development of new molecules.
Biology: : Potential as a ligand in biochemical assays, aiding in the study of enzyme kinetics and protein interactions.
Medicine: : Investigated for its pharmacological properties, possibly serving as a lead compound in drug development.
Industry: : Utilized in material science for developing novel polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets, potentially modulating enzymatic activities or receptor bindings. The presence of the methoxy and sulfanyl groups plays a pivotal role in these interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Compounds like 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl derivatives share structural similarities but lack the N-methoxypropanamide group. This unique addition enhances the compound's solubility and reactivity, setting it apart from its peers.
Uniqueness
There you have it, a comprehensive look at 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide. Dive deeper into the details, and the compound might just surprise you with its potential!
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-9(5-6-10(15)14-16-3)8(2)13-11(12-7)17-4/h5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBNDUAEHDEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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